molecular formula C11H23NOSi B11888307 (S)-4-((tert-Butyldimethylsilyl)oxy)-3-methylbutanenitrile CAS No. 188692-78-6

(S)-4-((tert-Butyldimethylsilyl)oxy)-3-methylbutanenitrile

Cat. No.: B11888307
CAS No.: 188692-78-6
M. Wt: 213.39 g/mol
InChI Key: XTLOIBKEFJHLCW-JTQLQIEISA-N
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Description

(S)-4-((tert-Butyldimethylsilyl)oxy)-3-methylbutanenitrile is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-((tert-Butyldimethylsilyl)oxy)-3-methylbutanenitrile typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl group. This can be achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-((tert-Butyldimethylsilyl)oxy)-3-methylbutanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The TBDMS group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

(S)-4-((tert-Butyldimethylsilyl)oxy)-3-methylbutanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-((tert-Butyldimethylsilyl)oxy)-3-methylbutanenitrile involves the reactivity of the TBDMS group. This group acts as a protecting group, preventing unwanted reactions at the hydroxyl site during synthetic transformations. The nitrile group can participate in various reactions, including nucleophilic addition and reduction, leading to the formation of different products.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-((tert-Butyldiphenylsilyl)oxy)-3-methylbutanenitrile: Similar in structure but with a tert-butyldiphenylsilyl group instead of a tert-butyldimethylsilyl group.

    (S)-4-((Trimethylsilyl)oxy)-3-methylbutanenitrile: Features a trimethylsilyl group instead of a tert-butyldimethylsilyl group.

Uniqueness

(S)-4-((tert-Butyldimethylsilyl)oxy)-3-methylbutanenitrile is unique due to the specific steric and electronic properties imparted by the tert-butyldimethylsilyl group. This group provides stability and selectivity in reactions, making the compound a valuable intermediate in organic synthesis.

Properties

CAS No.

188692-78-6

Molecular Formula

C11H23NOSi

Molecular Weight

213.39 g/mol

IUPAC Name

(3S)-4-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanenitrile

InChI

InChI=1S/C11H23NOSi/c1-10(7-8-12)9-13-14(5,6)11(2,3)4/h10H,7,9H2,1-6H3/t10-/m0/s1

InChI Key

XTLOIBKEFJHLCW-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](CC#N)CO[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(CC#N)CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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